1-methylcyclopropane-1-carbonitrile
Overview
Description
“Cyclopropanecarbonitrile, 1-methyl-” is a chemical compound with the molecular formula C5H7N . Its molecular weight is 81.1158 . The IUPAC Standard InChI is InChI=1S/C5H7N/c1-5(4-6)2-3-5/h2-3H2,1H3 . The CAS Registry Number is 78104-88-8 .
Molecular Structure Analysis
The molecular structure of “Cyclopropanecarbonitrile, 1-methyl-” contains a total of 13 bonds, including 6 non-H bonds, 1 multiple bond, 1 triple bond, 1 three-membered ring, and 1 nitrile (aliphatic) .Scientific Research Applications
Stereoselective Functionalization
Cyclopropanecarbonitrile, particularly 1-methyl-cyclopropanecarbonitrile, has been used in stereoselective functionalization. One study demonstrated the reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with i-PrMgCl, leading to the formation of a cis-magnesium-carbenoid. This reaction showed high retention of configuration with various electrophiles, enabling the stereoselective generation of a quaternary center via sequential Br/Mg- and sulfoxide/Mg-exchange (Kopp, Sklute, Polborn, Marek, & Knochel, 2005).
Catalytic Reactions
Another application lies in catalytic reactions involving cyclopropanecarbonitrile derivatives. For instance, palladium- and nickel-catalyzed reactions of methylenecyclopropanes with trimethylsilyl cyanide resulted in the production of β-(cyanomethyl)allylsilanes and 1-(trimethylsilyl)methyl-1-cyclopropanecarbonitriles. The product ratio was influenced by the catalysts used and the structure of the substrates (Chatani, Takeyasu, & Hanafusa, 1988).
Conformational Restriction in Bioactive Compounds
The cyclopropane ring, including its derivatives like 1-methyl-cyclopropanecarbonitrile, has been effectively used to restrict the conformation of biologically active compounds. This approach improves activity and helps investigate bioactive conformations. One study explored this by synthesizing chiral cyclopropanes as conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).
Microwave Spectroscopy
Cyclopropanecarbonitrile derivatives have also been a subject in microwave spectroscopy. A study on cyclopropane(1,1)dicarbonitrile provided insights into its molecular structure and bonding properties (Pearson, Choplin, Laurie, & Schwartz, 1975).
Generation of Molecular Complexity
Methylenecyclopropanes (MCPs) like 1-methyl-cyclopropanecarbonitrile are used in organic synthesis for generating molecular complexity. MCPs can undergo various ring-opening reactions, releasing cyclopropyl ring strain and providing a thermodynamic driving force for reactions. This has been explored widely in the presence of transition metal catalysts and Lewis or Brønsted acids (Shi, Lu, Wei, & Shao, 2012).
Phase Equilibria Studies
Cyclopropanecarbonitrile is also involved in phase equilibria studies. Research on cyclopropanecarbonitrile + water systems at various temperatures provided valuable data on the equilibrium vapor- and liquid-phase compositions (Giles & Wilson, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-methylcyclopropane-1-carbonitrile, also known as 1-MCP, is the ethylene receptor in plants . Ethylene is a plant growth regulator that mediates many aspects of ripening . By binding to the ethylene receptors, 1-MCP inhibits ethylene perception, which plays a crucial role in the ripening process of climacteric fruits .
Mode of Action
1-MCP interacts with its target, the ethylene receptor, by forming an ethylene-receptor complex . This interaction results in the inhibition of ethylene perception, thereby blocking the effects of ethylene . This mode of action is non-toxic, effective at low concentrations, and easy to apply as a gas .
Biochemical Pathways
The action of 1-MCP affects the biochemical pathways associated with the ripening of climacteric fruits. These fruits exhibit increased respiration during ripening, typically associated with the autocatalytic production of ethylene . By inhibiting ethylene perception, 1-MCP delays fruit ripening .
Pharmacokinetics
It’s known that 1-mcp is a gas and is often applied in this state for commercial horticulture applications .
Result of Action
The result of 1-MCP’s action is the delayed ripening of climacteric fruits . A meta-analysis showed that 1-MCP treatment reduced 20 of the 44 ripening indicators by a minimum of 22% and increased 6 indicators by at least 20% . These effects were associated with positive effects on delaying ripening and maintaining quality .
Action Environment
The efficacy of 1-MCP is influenced by several environmental factors, including species, 1-MCP concentration, storage temperature, and time . For example, the effect of gaseous 1-MCP was optimal at 1 μl/l, with a treatment time of 12–24 h, when the storage temperature was 0 °C for temperate fruits or 20 °C for tropical fruits .
Properties
IUPAC Name |
1-methylcyclopropane-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(4-6)2-3-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTVLQCVJYWSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228746 | |
Record name | Cyclopropanecarbonitrile, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78104-88-8 | |
Record name | Cyclopropanecarbonitrile, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078104888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarbonitrile, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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